7-Hydroxychroman-2-one, also known as 7-hydroxy-2H-chromen-2-one, is an organic compound characterized by its chroman structure with a hydroxyl group at the seventh position and a carbonyl group at the second position. Its molecular formula is , and it features a fused benzopyran ring system which contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound exists as a white to pale yellow solid and is soluble in organic solvents such as ethanol and methanol.
7-Hydroxychroman-2-one exhibits a range of biological activities, including:
The synthesis of 7-hydroxychroman-2-one can be achieved through several methods:
The applications of 7-hydroxychroman-2-one are diverse:
Research has focused on the interactions of 7-hydroxychroman-2-one with various biological targets:
Several compounds share structural similarities with 7-hydroxychroman-2-one. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hydroxycoumarin | Hydroxyl group at the fourth position | Known for its anticoagulant properties |
7-Hydroxyflavone | Flavone structure with hydroxyl at seventh | Exhibits strong antioxidant activity |
6-Hydroxyflavone | Hydroxyl group at sixth position | Has shown anti-cancer properties |
4-Chloromethyl-7-hydroxycoumarin | Chloromethyl substituent at fourth position | Potential metabolite with unique biological activity |
The uniqueness of 7-hydroxychroman-2-one lies in its specific arrangement of functional groups and its resultant biological activities, which differ from those of similar compounds. Its ability to undergo various chemical transformations while retaining significant biological activity makes it a valuable compound in medicinal chemistry research.